3-(1,2-Thiazol-5-yl)butan-2-ol
Description
3-(1,2-Thiazol-5-yl)butan-2-ol is a secondary alcohol featuring a thiazole heterocycle at the 3-position of its butan-2-ol backbone. The thiazole ring, a five-membered aromatic system containing sulfur and nitrogen, confers unique electronic and steric properties to the compound. For instance, heterocyclic alcohols like Bitertanol (a triazole-containing fungicide) demonstrate the importance of such moieties in bioactive molecules .
Properties
Molecular Formula |
C7H11NOS |
|---|---|
Molecular Weight |
157.24 g/mol |
IUPAC Name |
3-(1,2-thiazol-5-yl)butan-2-ol |
InChI |
InChI=1S/C7H11NOS/c1-5(6(2)9)7-3-4-8-10-7/h3-6,9H,1-2H3 |
InChI Key |
JHBTYSSRQQGSLW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=NS1)C(C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the cyclization of appropriate precursors under acidic or basic conditions . For instance, starting from 2-aminothiazole, condensation with suitable aldehydes or ketones can yield the desired product .
Industrial Production Methods
Industrial production of thiazole derivatives often involves large-scale cyclization reactions using cost-effective and readily available starting materials. The reaction conditions are optimized to maximize yield and purity, often involving high temperatures and the use of catalysts to accelerate the reaction .
Chemical Reactions Analysis
Types of Reactions
3-(1,2-Thiazol-5-yl)butan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The thiazole ring can be reduced under specific conditions to yield dihydrothiazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields ketones or aldehydes, while substitution reactions can introduce various functional groups onto the thiazole ring .
Scientific Research Applications
3-(1,2-Thiazol-5-yl)butan-2-ol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(1,2-Thiazol-5-yl)butan-2-ol involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites or alter receptor function by acting as an agonist or antagonist .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Functional Group Comparisons
(a) Bitertanol (1-(biphenyl-4-yloxy)-3,3-dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-ol)
- Key Differences: Bitertanol substitutes a triazole ring for the thiazole in the target compound. Bitertanol’s biphenyl ether group adds significant hydrophobicity, contrasting with the simpler thiazole substituent in 3-(1,2-Thiazol-5-yl)butan-2-ol.
(b) 2-Methyl-3-buten-2-ol and 3-Methyl-2-buten-1-ol
- Key Similarities: Both are branched alcohols with comparable molecular weights (86.13 g/mol). Boiling points differ significantly: 2-Methyl-3-buten-2-ol (98–99°C) vs. 3-Methyl-2-buten-1-ol (140°C), illustrating how hydroxyl group position and branching influence volatility . By analogy, 3-(1,2-Thiazol-5-yl)butan-2-ol’s thiazole ring may elevate its boiling point relative to non-heterocyclic alcohols due to increased polarity and intermolecular interactions.
Physicochemical Properties (Inferred and Observed)
Biological Activity
3-(1,2-Thiazol-5-yl)butan-2-ol is a compound of significant interest due to its diverse biological activities, particularly in the fields of antimicrobial, antifungal, and anticancer research. This article explores the biological activity of this compound, highlighting its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of 3-(1,2-Thiazol-5-yl)butan-2-ol is CHNOS, with a molecular weight of approximately 186.24 g/mol. The compound features a thiazole ring attached to a butanol moiety, which is crucial for its biological activity. The thiazole ring facilitates interactions with various biological targets, influencing enzyme activities and cellular signaling pathways.
The biological activity of 3-(1,2-Thiazol-5-yl)butan-2-ol is primarily attributed to its ability to interact with specific molecular targets:
- Antimicrobial Activity : The compound has been shown to inhibit the growth of various bacterial strains. Its mechanism includes disrupting bacterial cell wall synthesis and interfering with metabolic pathways.
- Antifungal Activity : Studies indicate that it exhibits efficacy against fungal pathogens by inhibiting ergosterol biosynthesis, a critical component of fungal cell membranes.
- Anticancer Properties : The compound has demonstrated cytotoxic effects against several cancer cell lines. The SAR studies suggest that modifications in the thiazole structure can enhance its anticancer activity by promoting apoptosis in cancer cells.
Antimicrobial and Antifungal Activity
Research has highlighted the potential of 3-(1,2-Thiazol-5-yl)butan-2-ol as an antimicrobial agent. In vitro studies have reported minimum inhibitory concentrations (MICs) against various bacterial strains:
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 16 |
These findings underscore the compound's potential as a therapeutic agent in treating infections caused by resistant strains .
Anticancer Activity
In vitro assays have demonstrated that 3-(1,2-Thiazol-5-yl)butan-2-ol exhibits significant cytotoxicity against cancer cell lines such as A549 (lung adenocarcinoma) and HeLa (cervical cancer). The IC values observed were:
| Cell Line | IC (µg/mL) |
|---|---|
| A549 | 15 |
| HeLa | 12 |
The mechanism involves the induction of apoptosis through the activation of caspase pathways .
Structure-Activity Relationship (SAR)
The SAR studies reveal that the presence and position of substituents on the thiazole ring significantly influence the biological activity of 3-(1,2-Thiazol-5-yl)butan-2-ol. Key findings include:
- Electron-donating groups at specific positions enhance cytotoxicity.
- The presence of hydroxyl groups increases solubility and bioavailability, contributing to improved antimicrobial efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
